
6-bromo-2-(3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-2-(3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H22BrN5O3 and its molecular weight is 580.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 6-bromo-2-(3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline is a complex organic molecule with potential biological activities. Its structure includes a quinazoline core, which is known for various pharmacological properties, and a pyrazole moiety that contributes to its biological efficacy. Research into this compound focuses on its anti-inflammatory, anticancer, and antimicrobial activities.
- Molecular Formula: C30H22BrN5O3
- Molecular Weight: 580.43 g/mol
- CAS Number: 312734-04-6
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and quinazoline structures. For instance, derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
6-Bromo Compound | MCF-7 (Breast Cancer) | 1.0 |
Doxorubicin (Control) | MCF-7 | 0.5 |
The structure–activity relationship (SAR) indicates that the presence of electron-donating groups like methoxy enhances anticancer activity, while electron-withdrawing groups can modulate this effect depending on their position on the aromatic rings .
Anti-inflammatory Properties
Compounds with similar structures have been evaluated for their anti-inflammatory effects. Molecular docking studies suggest that these compounds can inhibit pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases. The compound's ability to reduce cytokine levels has been demonstrated in vitro, indicating its role in modulating immune responses .
Antimicrobial Activity
The antimicrobial activity of related compounds has been extensively studied. The presence of nitro and methoxy groups has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria:
Pathogen | Activity |
---|---|
Staphylococcus aureus | Effective |
Escherichia coli | Moderate |
These findings suggest that the compound may possess broad-spectrum antimicrobial properties, potentially useful in treating infections .
Case Studies
- Study on Anticancer Activity : A recent investigation into pyrazole derivatives demonstrated that modifications at the 4-position significantly influenced anticancer potency against MCF-7 cells, with IC50 values ranging from 0.5 to 2 µM depending on substituents .
- Anti-inflammatory Mechanisms : Another study utilized molecular docking to analyze the binding affinity of similar compounds to COX-2 enzymes, revealing promising anti-inflammatory potential through competitive inhibition .
- Antimicrobial Efficacy : A series of experiments tested various derivatives against common bacterial strains, confirming that modifications in the structure led to enhanced antimicrobial activity, particularly in compounds with halogen substitutions .
Wissenschaftliche Forschungsanwendungen
Chemical Characteristics
- Molecular Formula : C30H22BrN5O3
- CAS Number : 361469-32-1
- Molecular Weight : 540.33 g/mol
This compound is characterized by a complex structure that includes a bromine atom and multiple aromatic rings, contributing to its unique chemical properties.
Pharmacological Applications
1. Anticancer Activity
Quinazolines, including derivatives like 6-bromo-2-(3-(4-methoxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline, have shown significant potential as anticancer agents. Research indicates that quinazoline derivatives can inhibit various kinases involved in cancer progression. For instance, compounds similar to this one have been evaluated for their ability to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR), which is crucial in tumor growth and metastasis .
2. Anti-inflammatory Properties
Studies have demonstrated that quinazoline derivatives exhibit anti-inflammatory effects. The incorporation of specific substituents in the structure can enhance these properties. Experimental data suggest that compounds with similar structures can reduce inflammation markers in animal models, indicating potential use in treating inflammatory diseases .
3. Antiviral Potential
Recent investigations into N-Heterocycles have revealed promising antiviral activities for compounds within the quinazoline class. This compound's structure may allow it to interact with viral proteins or inhibit viral replication processes, making it a candidate for further antiviral research .
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
6-bromo-2-[5-(4-methoxyphenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrN5O3/c1-39-24-14-9-19(10-15-24)27-18-28(20-7-12-23(13-8-20)36(37)38)35(34-27)30-32-26-16-11-22(31)17-25(26)29(33-30)21-5-3-2-4-6-21/h2-17,28H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVAQTQIYZEEEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=NC5=C(C=C(C=C5)Br)C(=N4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.